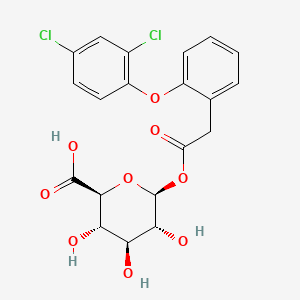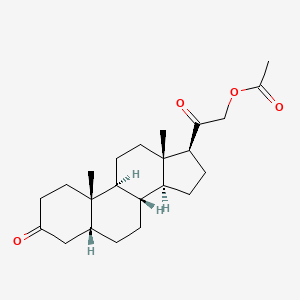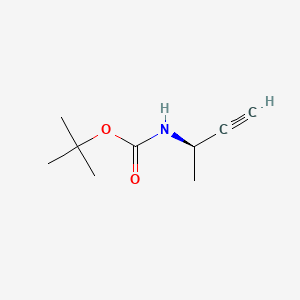
フェンクロフェナクグルクロニド
説明
Fenclofenac glucuronide is a biochemical compound with the molecular formula C20H18Cl2O9 and a molecular weight of 473.26 g/mol . It is a glucuronide conjugate of fenclofenac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics.
科学的研究の応用
Fenclofenac glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways and biotransformation of NSAIDs.
Biology: Investigating the role of glucuronidation in drug metabolism and detoxification.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of fenclofenac and its metabolites.
Industry: Developing analytical methods for the detection and quantification of drug metabolites.
作用機序
Target of Action
Fenclofenac glucuronide is a metabolite of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID) that was previously used in rheumatism . The primary targets of Fenclofenac are prostaglandins, which sensitize pain receptors . Inhibition of their synthesis is responsible for the analgesic effects of Fenclofenac .
Mode of Action
Fenclofenac interacts with its targets by inhibiting the synthesis of prostaglandins . This inhibition is thought to be responsible for the drug’s analgesic and antipyretic effects . Antipyretic effects may be due to action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat dissipation .
Biochemical Pathways
The metabolism of Fenclofenac mainly takes place in the liver and involves two major pathways: oxidative metabolism and conjugation to glucuronic acid . The oxidative metabolism results in the formation of hydroxylated metabolites . The conjugation to glucuronic acid results in the formation of an acyl glucuronide , which is a potentially reactive metabolite .
Pharmacokinetics
The pharmacokinetics of Fenclofenac were investigated in volunteers following single oral doses and multiple doses . The drug has a relatively short elimination half-life, which limits the potential for drug accumulation . The apparent volume of distribution had similar values at doses of 200, 500, and 600mg . These small volumes of distribution indicate that Fenclofenac distributes mainly into extracellular space .
Result of Action
The result of Fenclofenac’s action is the reduction of inflammation and pain . It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein . It can also cause lichen planus .
Action Environment
The action of Fenclofenac glucuronide, like other glucuronides, is influenced by various environmental factors. The cofactor UDPGA, which is involved in the glucuronidation process, is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation . The primary product is always the 1β-glucuronide .
生化学分析
Biochemical Properties
Fenclofenac glucuronide, like other glucuronides, is a product of phase II metabolic reactions . The glucuronidation process involves the addition of a glucuronic acid moiety to Fenclofenac, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs). This process increases the solubility of the compound, facilitating its excretion from the body .
Cellular Effects
Their distribution and excretion from the human body require transport proteins .
Molecular Mechanism
Glucuronides are typically less active than their parent drugs but can contribute significantly to drug exposure through enterohepatic recycling or drug-drug interactions .
Temporal Effects in Laboratory Settings
Glucuronides are generally considered stable and safe .
Dosage Effects in Animal Models
The dosage effects of glucuronides can vary depending on the specific compound and the animal model used .
Metabolic Pathways
Fenclofenac glucuronide is involved in glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to Fenclofenac, catalyzed by UGTs .
Transport and Distribution
Fenclofenac glucuronide, like other glucuronides, requires transport proteins for its distribution and excretion from the body. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen .
Subcellular Localization
Glucuronides are typically located in the cytoplasm where glucuronidation reactions occur .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fenclofenac glucuronide typically involves the glucuronidation of fenclofenac. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes . Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of fenclofenac glucuronide is less common due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity. This may involve the use of high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions: Fenclofenac glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into fenclofenac and glucuronic acid under acidic or basic conditions.
Oxidation: Potential oxidation of the phenolic groups under specific conditions.
Substitution: Possible substitution reactions involving the aromatic rings.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products:
Hydrolysis: Fenclofenac and glucuronic acid.
Oxidation: Oxidized derivatives of fenclofenac glucuronide.
Substitution: Substituted derivatives of fenclofenac glucuronide.
類似化合物との比較
Diclofenac Glucuronide: Another NSAID glucuronide with similar metabolic pathways.
Ibuprofen Glucuronide: A glucuronide conjugate of ibuprofen, sharing similar pharmacokinetic properties.
Naproxen Glucuronide: A glucuronide metabolite of naproxen, also used in the study of drug metabolism.
Uniqueness: Fenclofenac glucuronide is unique due to its specific parent compound, fenclofenac, which has distinct pharmacological properties compared to other NSAIDs. The study of fenclofenac glucuronide provides insights into the metabolism and excretion of fenclofenac, contributing to a better understanding of its safety and efficacy .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVNRQWIBPUSG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227938 | |
| Record name | Fenclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77182-37-7 | |
| Record name | Fenclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)






![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)


